molecular formula C9H12Cl2N2O2 B2676653 Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride CAS No. 1956319-58-6

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

Cat. No.: B2676653
CAS No.: 1956319-58-6
M. Wt: 251.11
InChI Key: DEUOKLCMASNIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-3-4-12-5-7(6)10;/h3-5,8H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOKLCMASNIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=NC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride involves several steps. One common method includes the reaction of ethyl 2-chloroacetate with 3-chloropyridine-4-amine under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The purity of the final product is often ensured through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as inhibitors of the SHP2 protein, which is implicated in several cancers, including leukemia and solid tumors .

Table 1: Potential Applications in Medicinal Chemistry

Application AreaDescription
SHP2 InhibitionCompounds derived from this molecule are being studied for their ability to inhibit SHP2 activity, targeting cancers associated with SHP2 mutations.
Antiviral ActivityResearch indicates that modifications of this compound may enhance antiviral properties against various viruses, including HIV .
Neuroprotective EffectsSome derivatives have shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.

Synthesis of Bioactive Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds that exhibit pharmacological activities. For instance, it has been employed in the development of novel SHP2 inhibitors that show efficacy against multiple cancer types .

Case Study: Synthesis of SHP2 Inhibitors
A study demonstrated the synthesis of several derivatives from this compound, leading to compounds that effectively inhibited SHP2 activity in vitro. These compounds were further evaluated for their anticancer properties in preclinical models .

Research indicates that this compound and its derivatives exhibit notable biological activities. These include:

  • Anticancer Properties : Several derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Antiviral Activity : Certain modifications have demonstrated effectiveness against viral infections, highlighting the compound's versatility in therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ethyl Aminoacetate Hydrochloride Family

The compound belongs to a broader class of ethyl aminoacetate hydrochlorides with varying substituents. Key analogues and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituent Purity Key Differences Source
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (Target Compound) 1956319-58-6 C₉H₁₂Cl₂N₂O₂ 3-chloropyridin-4-yl >97% Pyridine ring with Cl at position 3; high research utility
Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride 65645-57-0 C₉H₁₃ClN₂O₂ 3-aminopyridin-4-yl N/A Amino group replaces Cl on pyridine; alters electronic properties
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride N/A C₁₀H₁₃Cl₂NO₂ 4-chlorophenyl N/A Benzene ring instead of pyridine; reduced hydrogen-bonding potential
(R)-Ethyl 2-amino-3-(boc-amino)propanoate hydrochloride 1384268-52-3 C₁₀H₂₀ClN₂O₄ Boc-protected amino group 95% Chiral center with Boc protection; designed for peptide synthesis
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride 1078161-73-5 C₁₅H₁₉ClFN₃O₂ Fluorophenyl-pyrazole hybrid N/A Bulky heterocyclic substituent; potential CNS activity

Key Structural and Functional Differences

Aromatic Substituent Effects
  • Pyridine vs. Benzene : The target compound’s 3-chloropyridin-4-yl group introduces a nitrogen heteroatom, enhancing polarity and hydrogen-bonding capacity compared to 4-chlorophenyl analogues (e.g., ). This may improve solubility in polar solvents .
  • Halogen Position: The 3-chloro substitution on pyridine (target compound) vs.
Functional Group Modifications
  • Amino vs. Protected Amino Groups: Unlike Boc- or Cbz-protected derivatives (e.g., ), the target compound’s free amino group increases reactivity, making it suitable for direct conjugation in synthesis .
  • Hybrid Heterocycles : The fluorophenyl-pyrazole hybrid in introduces steric bulk, likely reducing solubility but enhancing selectivity for biological targets .

Physicochemical and Application Comparisons

Solubility and Stability
  • The target compound requires specific storage conditions (-80°C) due to its hydrochloride salt form, whereas Boc-protected analogues (e.g., ) may exhibit better stability at room temperature .
  • Substituted pyridines (e.g., 3-aminopyridin-4-yl in ) show higher aqueous solubility than chlorophenyl derivatives due to increased polarity .
Research Utility
  • Drug Discovery : The target compound’s pyridine scaffold is favored in kinase inhibitor design, while fluorophenyl-pyrazole hybrids () are explored in CNS disorders .
  • Peptide Synthesis: Boc-protected derivatives () are preferred for controlled peptide elongation, unlike the target compound’s unprotected amino group .

Biological Activity

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : 251.11 g/mol
  • CAS Number : 1956319-58-6
  • Purity : Typically around 97% .

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways relevant to various diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including:

  • Cyclooxygenase (COX) : Preliminary studies suggest that derivatives of this compound have shown inhibitory effects on COX enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as low as 0.04 μmol, indicating potent anti-inflammatory properties .
  • Acetylcholinesterase (AChE) : Similar compounds have been studied for their ability to inhibit AChE, an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications at specific sites can enhance inhibition potency .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its derivatives:

  • Anti-inflammatory Activity :
    • A study evaluating the anti-inflammatory effects of pyridine derivatives found that certain compounds exhibited significant COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
    • The effectiveness was assessed through in vivo models such as carrageenan-induced paw edema, where compounds demonstrated reduced inflammation similar to indomethacin .
  • Neuroprotective Effects :
    • Research into AChE inhibitors has shown promising results for compounds with structural similarities to this compound. These studies indicate potential neuroprotective effects that warrant further investigation in the context of Alzheimer's disease .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact selectively with specific molecular targets compared to other similar compounds:

Compound NameBiological ActivityIC50 Values
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetateCOX Inhibition~0.04 μmol
IndomethacinCOX Inhibition9.17 μmol
CelecoxibCOX Inhibition~0.04 μmol
DonepezilAChE Inhibition<40 nM

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride to minimize byproducts?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., pH, temperature, and solvent polarity). For example, the hydrochloride salt formation can be stabilized using ethanol/water mixtures to enhance solubility and crystallization . Additionally, intermediates like ethyl 3-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]acrylate (from analogous syntheses) require precise reduction and mesylation steps to avoid over-functionalization . Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile or ethyl acetate) is recommended due to the compound’s hydrochloride salt nature, which improves solubility in polar media . For chromatographic purification, reverse-phase C18 columns with a gradient of methanol/water (0.1% trifluoroacetic acid) can resolve aminopyridine derivatives effectively .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement, particularly for the 3-chloropyridin-4-yl moiety .
  • NMR spectroscopy : 1^1H and 13^13C NMR should confirm the ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and the aromatic protons (δ 7.5–8.5 ppm for pyridine) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ~ 275.06 for C9_9H12_{12}ClN2_2O2_2·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected coupling constants in NMR?

  • Methodological Answer : Discrepancies may arise from dynamic processes like rotameric equilibria in the ethyl ester group. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, cooling to −40°C can slow rotation and split overlapping peaks . Heteronuclear experiments (e.g., 1^1H-15^15N HMBC) may clarify hydrogen bonding between the amino group and chloride .

Q. What are the implications of stereochemical configuration on the biological activity of this compound?

  • Methodological Answer : The 2-aminoacetate moiety’s stereochemistry (R/S) can influence binding to biological targets like kinases or GPCRs. Use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) to separate enantiomers. Activity assays (e.g., enzyme inhibition) paired with molecular docking (software: AutoDock Vina) can correlate configuration with efficacy .

Q. How does the 3-chloropyridin-4-yl substituent affect the compound’s stability under physiological conditions?

  • Methodological Answer : The electron-withdrawing chlorine atom increases hydrolytic stability of the pyridine ring but may sensitize the ester group to nucleophilic attack. Conduct accelerated stability studies (pH 1–9 buffers at 40°C for 48 hours) with LC-MS monitoring. Compare degradation rates to analogs like ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride .

Q. What experimental designs are suitable for studying this compound’s interaction with metalloenzymes?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics with Zn2+^{2+}-dependent enzymes (e.g., matrix metalloproteinases). Pair with DFT calculations (Gaussian 09) to model coordination geometries. For competitive inhibition assays, use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for MMP-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.